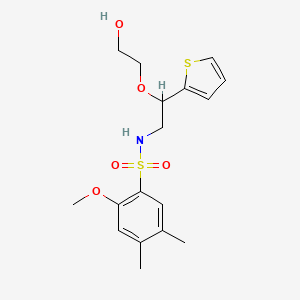
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23NO5S2 and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications. For example, a study detailed the synthesis and characterization of Celecoxib derivatives, indicating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The structural modifications of Celecoxib aimed at enhancing its therapeutic efficacy while minimizing side effects, showcasing the adaptability of benzenesulfonamide frameworks in drug design (Ş. Küçükgüzel et al., 2013).
Biochemical Evaluation
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds were identified as high-affinity inhibitors, suggesting their utility in modulating the kynurenine pathway, which is implicated in several neurological disorders. This highlights the potential of benzenesulfonamide derivatives in developing new treatments for diseases with complex biochemical backgrounds (S. Röver et al., 1997).
Photodynamic Therapy
In the field of photodynamic therapy, a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield. Such compounds are promising for cancer treatment, indicating the role of benzenesulfonamides in synthesizing effective photosensitizers with potential clinical applications (M. Pişkin et al., 2020).
Nonlinear Optics
Benzenesulfonamide derivatives have also found applications in materials science, such as in the synthesis of molecules for second-order nonlinear optics. For instance, thienyl-substituted pyridinium salts bearing benzenesulfonamide groups were synthesized and characterized for their nonlinear optical properties, underscoring the utility of benzenesulfonamide derivatives in developing new materials for optical applications (Liang Li et al., 2012).
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-12-9-14(22-3)17(10-13(12)2)25(20,21)18-11-15(23-7-6-19)16-5-4-8-24-16/h4-5,8-10,15,18-19H,6-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGOJGULKDZNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)OCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
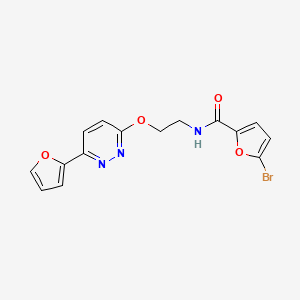

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
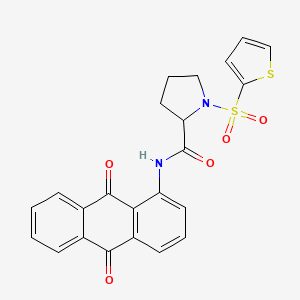


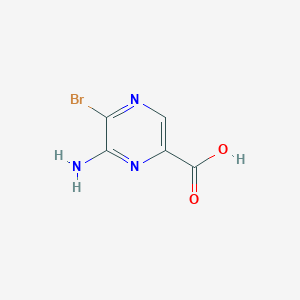
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)
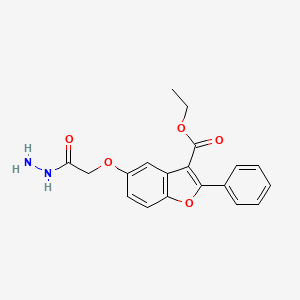
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)
